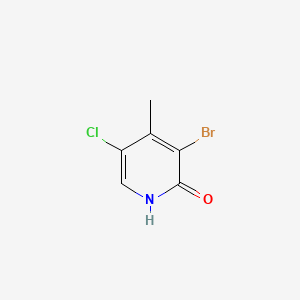

3-Bromo-5-chloro-4-methylpyridin-2-ol

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic molecules. wikipedia.orgslideserve.com Its unique properties, including its basicity and ability to participate in a wide range of chemical transformations, make it an invaluable building block in organic synthesis. researchgate.net Pyridine derivatives are integral to medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with biological targets. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, and the ring's aromaticity allows for various substitution patterns, enabling fine-tuning of a molecule's steric and electronic properties. slideserve.com The development of new synthetic methods for pyridine derivatives continues to be an active area of research, driven by the constant demand for novel compounds in drug discovery and materials science. researchgate.netfiveable.me

Overview of Halogenation Patterns in Pyridine Rings

The introduction of halogen atoms onto a pyridine ring is a fundamental transformation that provides key intermediates for further functionalization. The halogenation of pyridine is more complex than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. youtube.com

Electrophilic halogenation of pyridine typically requires harsh conditions and often results in substitution at the 3-position. wikipedia.orgyoutube.com The reactivity can be enhanced by the presence of electron-donating groups on the ring or by conversion of the pyridine to its N-oxide derivative, which alters the regioselectivity of the substitution. youtube.com For instance, the bromination of benzene requires a Lewis acid catalyst like FeBr₃ to generate a potent electrophile that can be attacked by the aromatic ring. youtube.com Similar principles apply to pyridine, though the reaction is generally less facile.

Modern synthetic methods have been developed to achieve more selective halogenation patterns. These can involve directed metalation-halogenation sequences or novel ring-opening and closing strategies to access specific regioisomers that are difficult to obtain through classical electrophilic substitution. nih.govrsc.org

Structural Features and Tautomerism in Pyridin-2-ols

Pyridin-2-ols, also known as 2-hydroxypyridines, exhibit a significant structural feature known as tautomerism. They exist in equilibrium between two forms: the enol form (2-hydroxypyridine) and the keto form (pyridin-2-one). nih.gov This equilibrium is highly sensitive to the solvent and the nature of other substituents on the ring. semanticscholar.orgacs.org

Generally, in the gas phase or in non-polar solvents, the 2-hydroxypyridine (B17775) tautomer may be more stable. nih.gov However, in polar solvents and in the solid state, the equilibrium often shifts significantly towards the 2-pyridone form. researchgate.net This is attributed to the greater polarity of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds. researchgate.net The presence of electron-withdrawing or electron-donating groups can also influence the position of this equilibrium. nih.gov For example, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the oxo-form (pyridone) in the solid state. semanticscholar.org Spectroscopic methods like UV/Vis, ¹H-NMR, and ¹³C-NMR are crucial tools for studying this tautomeric relationship. semanticscholar.orgresearchgate.net

For 3-Bromo-5-chloro-4-methylpyridin-2-ol, it is expected to exist predominantly as the 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one tautomer, especially in polar media and the solid state.

Interactive Data Table: Properties of this compound and a Related Isomer

| Property | This compound | 3-Bromo-5-chloro-4-methylpyridine |

| Molecular Formula | C₆H₅BrClNO | C₆H₅BrClN |

| Molecular Weight | 222.467 g/mol cymitquimica.com | 206.47 g/mol nih.gov |

| IUPAC Name | This compound | 3-bromo-5-chloro-4-methylpyridine nih.gov |

| Synonyms | 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one cymitquimica.com | - |

| CAS Number | 1199773-45-9 chemicalbook.com | 1260010-08-9 nih.gov |

| Predicted XLogP3 | - | 2.5 nih.gov |

Note: Data for this compound is limited. The data for the related pyridine is provided for comparison and is computationally predicted where noted.

Historical Context and Evolution of Research on Substituted Pyridin-2-ols

The history of pyridine chemistry dates back to 1846 with its first isolation from coal tar. slideserve.com The correct structure was proposed in the late 1860s and early 1870s, with the first synthesis reported by William Ramsay in 1876. wikipedia.orgslideserve.com A major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis in 1881, a multicomponent reaction that remains relevant today. wikipedia.orgwikipedia.org

The demand for synthetic pyridines surged in the 1940s, driven by their applications in materials like latex, which outstripped the supply from traditional coal tar sources. slideserve.com This spurred the development of industrial-scale synthetic processes. slideserve.com

Research into pyridin-2-one derivatives has evolved significantly, particularly within medicinal chemistry. nih.gov Initially studied as simple heterocyclic systems, their potential as bioactive scaffolds has been increasingly recognized. innovareacademics.in Modern research focuses on designing and synthesizing substituted pyridin-2-ones as inhibitors for various enzymes or as ligands for receptors, with applications in treating a range of diseases. nih.govnih.gov Structure-activity relationship (SAR) studies on these derivatives are a key aspect of this research, aiming to optimize their biological activity and physicochemical properties. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLYPWQHGKGSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682409 | |

| Record name | 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-45-9 | |

| Record name | 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Chloro 4 Methylpyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for elucidating the molecular structure of organic compounds. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 3-Bromo-5-chloro-4-methylpyridin-2-ol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methyl protons and the aromatic proton on the pyridine (B92270) ring.

The chemical shift (δ) values are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring. The hydroxyl group at the C2 position, the bromine at C3, the chlorine at C5, and the methyl group at C4 each impart a specific electronic influence, leading to a predictable chemical shift for the single aromatic proton at the C6 position. This proton is anticipated to appear as a singlet, as there are no adjacent protons to induce spin-spin coupling. The methyl protons at the C4 position are also expected to produce a singlet, shifted downfield due to the influence of the aromatic ring. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H6 | 7.5 - 8.0 | Singlet (s) |

| OH | 11.0 - 13.0 | Broad Singlet (br s) |

| CH₃ | 2.2 - 2.5 | Singlet (s) |

Note: Expected values are based on typical chemical shifts for substituted pyridin-2-ol derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atom C2, bonded to the hydroxyl group, is expected to be significantly deshielded and appear at a lower field. The carbons C3 and C5, attached to the electronegative bromine and chlorine atoms, respectively, will also be shifted downfield. The C4 carbon, bearing the methyl group, and the C6 carbon will resonate at positions influenced by the combined effects of all substituents. The methyl carbon will appear at a characteristic upfield chemical shift.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | 160 - 165 |

| C6 | 140 - 145 |

| C4 | 135 - 140 |

| C5 | 120 - 125 |

| C3 | 110 - 115 |

| CH₃ | 15 - 20 |

Note: Expected values are based on typical chemical shifts for substituted pyridin-2-ol derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating complex structural details.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would be relatively simple but could confirm the absence of coupling for the isolated aromatic and methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signal of the methyl group to its corresponding carbon signal and the H6 proton to the C6 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those without attached protons). For instance, correlations would be expected from the methyl protons to C3, C4, and C5, and from the H6 proton to C2, C4, and C5, thereby confirming the substitution pattern of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. For this planar molecule, NOESY could show correlations between the methyl protons and the H6 proton, confirming their relative positions on the ring.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. bruker.combwise.kr By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration, the absolute purity of the sample can be accurately determined. jeol.comnih.gov This technique is highly valued for its precision and the fact that NMR signal intensity is directly proportional to the number of nuclei. bwise.kr

For the purity assessment of this compound, a suitable internal standard would be chosen that has a sharp, well-resolved signal that does not overlap with any of the analyte's signals. jeol.com The purity is then calculated using the known mass and purity of the internal standard and the integral values from the ¹H NMR spectrum. acs.org Furthermore, qNMR can be employed to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time. bruker.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-N, C-Cl, and C-Br bonds. The broad O-H stretching vibration is a key feature, indicative of the hydroxyl group. Aromatic C-H stretching and C=C/C-N ring stretching vibrations will confirm the presence of the pyridine ring. The C-H stretching and bending vibrations of the methyl group will also be present. The lower frequency "fingerprint" region will contain the characteristic vibrations for the C-Cl and C-Br bonds.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C/C-N Ring Stretch | 1550 - 1650 | Strong |

| C-H Bend | 1350 - 1450 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Note: Expected values are based on typical vibrational frequencies for substituted pyridin-2-ol derivatives and may vary depending on the sample preparation and experimental conditions.

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Information

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure, composition, and molecular interactions. For this compound, which exists predominantly in its pyridin-2-one tautomeric form in the solid state, the Raman spectrum is expected to be rich in features corresponding to the vibrations of the pyridine ring and its substituents.

The vibrational modes can be broadly categorized into ring vibrations and substituent vibrations. The pyridine ring itself has characteristic stretching and breathing modes. The formation of a dative bond, such as in a pyridine-borane complex, has been shown to cause shifts to higher energy in these vibrational modes, a phenomenon correlated with charge transfer and changes in bond lengths nih.govacs.org. While not a dative bond, the tautomeric pyridin-2-one structure and its substituents will similarly influence the ring's vibrational frequencies.

Key vibrational modes anticipated for 3-Bromo-5-chloro-4-methylpyridin-2-one are detailed in the table below. The precise wavenumbers are predictive and based on known ranges for similar functional groups on a pyridine core.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Description |

| Ring Breathing | Pyridine Ring | 990 - 1050 | Symmetric radial expansion and contraction of the entire ring. |

| Ring Stretching | Pyridine Ring (C-C, C-N) | 1570 - 1620 | In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the ring. |

| Carbonyl Stretch | C=O | 1640 - 1680 | Stretching vibration of the carbonyl group, characteristic of the pyridin-2-one tautomer. |

| C-Cl Stretch | C-Cl | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |

| C-Br Stretch | C-Br | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

| C-CH₃ Stretch | C-CH₃ | 1150 - 1250 | Stretching vibration of the bond between the ring carbon and the methyl group carbon. |

| N-H Stretch | N-H | 3000 - 3200 | Stretching vibration of the nitrogen-hydrogen bond in the pyridin-2-one form. |

In addition to these intramolecular vibrations, Raman spectroscopy in the low-frequency (phonon) region (typically below 150 cm⁻¹) provides valuable information about the crystal lattice. These low-energy phonons are external lattice vibrational modes and are highly sensitive to crystal structure, packing, and intermolecular interactions spectroscopyonline.comyoutube.com. The detection of distinct phonon modes can be instrumental in identifying different polymorphic forms of the compound, as each polymorph would possess a unique crystal lattice and thus a different set of low-frequency Raman bands spectroscopyonline.comyoutube.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the electronic structure and conjugation. The chromophore in this compound is the pyridin-2-one ring system. The electronic absorption spectrum of this compound is expected to be characterized by two main types of transitions: π → π* and n → π* transitions.

The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridin-2-one ring. The n → π* transitions are generally of lower intensity and involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. For 2-pyridone derivatives, the absorption band around 328 nm is often assigned to the n → π* electronic transition of the C=O group researchgate.net.

The substituents on the pyridin-2-one ring—bromo, chloro, and methyl groups—are expected to modulate the energies of these electronic transitions, leading to shifts in the maximum absorption wavelength (λmax). Halogens (Br, Cl) can act as auxochromes, possessing lone pairs of electrons that can be delocalized into the π-system, which typically results in a bathochromic (red) shift of the λmax. The methyl group, being an electron-donating group, can also contribute to a bathochromic shift.

The solvatochromic effect, which is the shift in λmax upon changing the polarity of the solvent, can also provide insights into the nature of the electronic transitions nih.govresearchgate.netnih.gov. For instance, a bathochromic shift with increasing solvent polarity is often observed for π → π* transitions, while a hypsochromic (blue) shift is characteristic of n → π* transitions.

| Electronic Transition | Typical λmax Range (nm) | Expected Molar Absorptivity (ε) | Influence of Substituents |

| π → π | 280 - 320 | High | Bathochromic shift due to Br, Cl, and CH₃ substituents. |

| n → π | 320 - 350 | Low | May exhibit a hypsochromic shift in polar, hydrogen-bonding solvents. |

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques

High-resolution mass spectrometry is an indispensable tool for the determination of the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry nih.gov. This technique is highly effective for assessing the purity of a compound and confirming its molecular formula.

In an LC-MS analysis of this compound, the sample would first be passed through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. For this compound, electrospray ionization (ESI) in positive ion mode would be suitable, generating the protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS) can measure the m/z of this ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₆H₆BrClNO) can be calculated based on the masses of its most abundant isotopes.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

Calculated Exact Mass for C₆H₆⁷⁹Br³⁵ClNO [M+H]⁺: (6 * 12.000000) + (6 * 1.007825) + (1 * 78.918337) + (1 * 34.968853) + (1 * 14.003074) + (1 * 15.994915) = 221.9426

By comparing the experimentally measured m/z value with the calculated theoretical exact mass, the molecular formula can be confidently confirmed. The characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further corroborate the presence of these halogens in the molecule.

Tandem mass spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions wikipedia.org. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions analyzed in a second mass analyzer unt.edu. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

The fragmentation of N-heterocyclic compounds often involves ring cleavage and the loss of small neutral molecules or radicals researchgate.netwikipedia.org. For the protonated 3-Bromo-5-chloro-4-methylpyridin-2-one, several fragmentation pathways can be postulated. The principal fragmentation is often the loss of a halogen atom or hydrogen halide miamioh.edu.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 221.9/223.9/225.9 | 193.9/195.9/197.9 | CO | Loss of carbon monoxide from the pyridin-2-one ring. |

| 221.9/223.9/225.9 | 142.0/144.0 | Br• | Homolytic cleavage of the C-Br bond. |

| 221.9/223.9/225.9 | 186.9/188.9 | Cl• | Homolytic cleavage of the C-Cl bond. |

| 193.9/195.9/197.9 | 114.0/116.0 | Br• | Loss of a bromine radical following the initial loss of CO. |

| 193.9/195.9/197.9 | 158.9/160.9 | Cl• | Loss of a chlorine radical following the initial loss of CO. |

X-ray Crystallography for Solid-State Structural Determination

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, which is expected to exist as the pyridin-2-one tautomer in the solid state, hydrogen bonding is anticipated to be a dominant structure-directing interaction nih.govacs.org.

The N-H group of one molecule can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule can act as a hydrogen bond acceptor. This often leads to the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds, a common and robust supramolecular synthon in 2-pyridone structures nih.govacs.org. These dimers can then further assemble into more complex one-, two-, or three-dimensional networks researchgate.netscirp.org.

Computational and Theoretical Investigations of 3 Bromo 5 Chloro 4 Methylpyridin 2 Ol

Conformational Analysis and Tautomeric Equilibria in Solution and Gas Phase

The conformational and tautomeric landscape of 3-Bromo-5-chloro-4-methylpyridin-2-ol is fundamental to understanding its chemical behavior. Like other 2-hydroxypyridines, this compound can exist in two principal tautomeric forms: the enol (or lactim) form (this compound) and the keto (or lactam) form (3-Bromo-5-chloro-4-methyl-1H-pyridin-2-one).

Computational studies on the parent 2-hydroxypyridine (B17775)/2-pyridone system have shown that the tautomeric equilibrium is delicate and highly sensitive to the environment. In the gas phase, the enol (2-hydroxypyridine) form is generally favored by a small energy margin, approximately 3 kJ/mol. nih.gov However, in polar solvents like water, the equilibrium shifts significantly towards the more polar keto (2-pyridone) form, which can be favored by as much as 12 kJ/mol due to better solvation of the amide-like structure. nih.gov In nonpolar solvents, both tautomers can coexist in comparable amounts. nih.gov

For this compound, density functional theory (DFT) and high-level ab initio methods like coupled cluster with singles and doubles (CCSD) would be employed to determine the relative energies of the two tautomers. nih.gov The presence of electron-withdrawing halogen substituents (bromo and chloro) and an electron-donating methyl group can influence the electronic distribution and, consequently, the tautomeric preference. Computational studies on chloro-monosubstituted 2-hydroxypyridines have revealed that the position of the substituent is critical. For instance, chlorination at the 5- and 6-positions tends to favor the lactim (enol) tautomer, while substitution at the 3- and 4-positions can result in comparable populations of both tautomers in the gas phase. nih.gov

The conformational analysis would focus on the orientation of the hydroxyl group in the enol form and the planarity of the ring system. Both tautomers are expected to have a planar ring structure to maximize resonance stabilization. nih.gov The energy barrier for the interconversion between the two tautomers can be calculated, often involving a transition state where the proton is transferred between the oxygen and nitrogen atoms. This process can be uncatalyzed or facilitated by solvent molecules acting as a proton relay, which significantly lowers the activation energy. mdpi.com

Table 1: Illustrative Relative Energies of Tautomers in Different Environments This table presents hypothetical data for this compound based on trends observed for similar compounds.

| Tautomer | Gas Phase (Relative Energy, kJ/mol) | Water (Relative Energy, kJ/mol) |

| Enol (Lactim) | 0.0 | 10.5 |

| Keto (Lactam) | 2.5 | 0.0 |

Simulation of Spectroscopic Properties

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules.

Theoretical Vibrational Spectra (IR, Raman)

The infrared (IR) and Raman spectra of this compound and its tautomer can be simulated using DFT calculations, typically with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

For the enol tautomer, characteristic vibrational modes would include the O-H stretching frequency, typically appearing as a broad band in the IR spectrum. The C-Br, C-Cl, and C-N stretching modes would also be identifiable. For the keto tautomer, the most prominent feature would be the C=O stretching frequency, a strong band in the IR spectrum, while the N-H stretching mode would also be present. The ring breathing modes, which involve the concerted expansion and contraction of the pyridine (B92270) ring, are often strong in the Raman spectrum and are sensitive to substitution. dntb.gov.uarsc.org Analysis of the vibrational spectra of deuterated analogues can aid in the definitive assignment of modes involving hydrogen atoms. researchgate.net The computational analysis of vibrational spectra for pyridine under pressure reveals how intermolecular interactions can shift frequencies. sci-hub.se

Theoretical UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectra of the enol and keto tautomers are expected to be distinct. The spectra arise from π → π* and n → π* electronic transitions within the molecule. The position of the substituents and the tautomeric form influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths. researchgate.net The solvent environment is also a critical factor, as polar solvents can cause shifts (either bathochromic or hypsochromic) in the absorption maxima. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm. sci-hub.se Studies on substituted styrylpyridines show that while substituents can have a modest effect, the position of the nitrogen atom in the ring can cause slight changes in λmax. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is commonly used for this purpose. The chemical shifts are calculated relative to a standard, usually tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra for the enol and keto tautomers of this compound would show significant differences. In the ¹H NMR of the enol form, an O-H proton signal would be present, which would be absent in the keto form, replaced by an N-H signal. The chemical shifts of the aromatic protons and the methyl group protons would also be affected by the tautomeric form. For the ¹³C NMR, the most telling difference would be the chemical shift of the carbon atom at position 2. In the enol form, this carbon (C-O) would have a chemical shift typical of an aromatic carbon bonded to an oxygen, whereas in the keto form, it (C=O) would exhibit a downfield shift characteristic of a carbonyl carbon. Incremental methods and specialized software can also be used to estimate ¹³C chemical shifts in substituted pyridines by applying substituent chemical shift (SCS) values. researchgate.netmdpi.comresearchgate.net

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers This table presents hypothetical data for this compound based on general principles and data for substituted pyridines.

| Carbon Atom | Enol Tautomer (Predicted δ, ppm) | Keto Tautomer (Predicted δ, ppm) |

| C2 | 160.5 | 175.0 |

| C3 | 110.0 | 115.2 |

| C4 | 145.8 | 142.1 |

| C5 | 125.3 | 128.9 |

| C6 | 140.1 | 135.5 |

| C-CH₃ | 18.2 | 17.5 |

Reaction Mechanism Predictions and Transition State Analysis for Derivatization

Computational chemistry provides powerful tools to predict the reactivity of this compound towards derivatization. This involves studying potential reaction pathways, such as electrophilic or nucleophilic substitution, and identifying the associated transition states and activation energies.

The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups and bearing good leaving groups (like halogens). The reactivity order of halopyridines in SNAr reactions can vary depending on the nucleophile and reaction conditions. researchgate.net For this compound, nucleophilic attack could potentially displace either the bromo or chloro substituent. DFT calculations can be used to model the reaction pathway, which typically proceeds through a Meisenheimer-like intermediate. By calculating the free energy profile, one can determine the activation barriers for the attack at the different halogenated positions and predict the regioselectivity of the reaction. nih.gov Studies on substituted pyridin-2-ols show they can act as ambident nucleophiles, reacting at either the nitrogen or the oxygen atom during derivatization reactions.

Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult but can be influenced by the activating methyl group and the deactivating but ortho-, para-directing hydroxyl group (in the enol form), countered by the deactivating halogens. Computational studies can map the molecular electrostatic potential (MEP) to identify electron-rich sites prone to electrophilic attack. Furthermore, the calculation of transition states for potential electrophilic substitution pathways (e.g., nitration, halogenation) allows for the determination of activation energies, providing a quantitative measure of reactivity at different ring positions. mdpi.com DFT calculations are also used to analyze the high selectivity observed in reactions like demethylation of alkaloids, which involves exploring the potential energy surface and analyzing the electronic nature of the transition states and products.

Non-Covalent Interactions and Topological Analysis (e.g., AIM, RDG)

The presence of bromine, chlorine, oxygen, and nitrogen atoms in this compound makes it a rich system for studying non-covalent interactions. These interactions are crucial for understanding its crystal packing, solubility, and interactions with biological targets.

Quantum Theory of Atoms in Molecules (AIM) analysis can be used to characterize the non-covalent interactions by identifying bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. This method can characterize hydrogen bonds (e.g., O-H···N in dimers) and halogen bonds (e.g., C-Br···O or C-Cl···N). Halogenated pyridines are known to participate in halogen bonding and anion-π interactions, which can be enhanced upon protonation.

Reduced Density Gradient (RDG) analysis is another powerful tool that provides a visual representation of non-covalent interactions in real space. It plots the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This generates surfaces that identify and characterize the type and strength of interactions: strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). For this compound, RDG analysis would likely reveal intramolecular interactions between the substituents and intermolecular interactions in a dimer or crystal lattice. Hirshfeld surface analysis is another method used to visualize and quantify intermolecular interactions in the solid state.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Chloro 4 Methylpyridin 2 Ol

Reactions Involving the Hydroxyl Group

The reactivity of the hydroxyl group in 3-Bromo-5-chloro-4-methylpyridin-2-ol is intrinsically linked to the well-established tautomerism between the pyridin-2-ol (lactim) and 2-pyridone (lactam) forms. For most substituted 2-pyridones, the equilibrium heavily favors the 2-pyridone tautomer. This tautomerism results in an ambident nucleophilic system, with potential reaction sites at both the nitrogen and oxygen atoms.

The alkylation of 2-pyridones can occur at either the nitrogen or the oxygen atom, and the regioselectivity is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion. While N-alkylation is often the thermodynamically favored pathway, O-alkylation can also be achieved.

Research detailed in a patent application demonstrates a specific instance of N-alkylation for this compound. google.com The reaction of this compound with iodomethane in the presence of potassium carbonate as a base in a dimethylformamide (DMF) solvent leads to the formation of the N-methylated product, 3-bromo-5-chloro-1,4-dimethylpyridin-2-one. google.com This outcome highlights the propensity for N-alkylation under these conditions.

Table 1: N-Alkylation of this compound

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Iodomethane | Potassium Carbonate | DMF | 3-bromo-5-chloro-1,4-dimethylpyridin-2-one google.com |

Generally, O-alkylation and O-acylation reactions leading to the formation of 2-alkoxypyridines and 2-acyloxypyridines, respectively, are also possible. The choice between N- and O-functionalization can be directed by the reaction conditions. For example, the use of silver salts can favor O-alkylation by coordinating to the nitrogen atom. acs.org The reaction of substituted 2-pyridones with diaryliodonium salts under transition-metal-free conditions has been developed as a strategy for selective O-arylation. researchgate.net

The 2-pyridone tautomer of this compound is capable of forming strong, dimeric hydrogen-bonding networks. The N-H proton of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a second molecule, and vice versa. This dimerization is a characteristic feature of 2-pyridones and significantly influences their physical properties, such as melting point and solubility, as well as their behavior in solution.

The proton on the nitrogen atom in the 2-pyridone form is acidic and can be removed by a base. This proton transfer is a critical initial step in many of the compound's reactions, such as the N-alkylation described previously, where the base generates the more nucleophilic pyridonate anion. The dynamics of this proton transfer are fundamental to understanding the compound's reactivity with basic and organometallic reagents.

Reactions Involving the Halogen Atoms (Bromine and Chlorine)

The pyridine (B92270) ring of this compound is functionalized with both a bromine atom at the C3 position and a chlorine atom at the C5 position. The differing reactivity of the C-Br and C-Cl bonds is a key feature that allows for selective derivatization of the molecule. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. tcichemicals.com This reactivity difference enables regioselective functionalization at the C3 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C3-bromo position of the title compound is an ideal handle for such transformations. wikipedia.org

Suzuki-Miyaura Reaction : This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. tcichemicals.com It is widely used for the synthesis of biaryl compounds. Due to the higher reactivity of the C-Br bond, this compound is expected to react selectively at the C3 position with various aryl- or vinyl-boronic acids, leaving the C5-chloro substituent intact. Studies on similar polyhalogenated pyridines have demonstrated that such regioselective couplings are highly efficient. beilstein-journals.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Reaction

| Catalyst | Base | Solvent |

|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water, Toluene |

| Pd(OAc)₂ with phosphine (B1218219) ligand | K₃PO₄ | DMF, Toluene |

Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. This method would allow for the introduction of a vinyl group at the C3 position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Reaction : This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes, often with a copper(I) co-catalyst. wikipedia.org Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes. nih.gov It is anticipated that the Sonogashira reaction would proceed selectively at the C3-bromo position.

Table 3: Representative Conditions for Sonogashira Reaction

| Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|

| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine, Diisopropylamine | THF, DMF |

| [DTBNpP]Pd(crotyl)Cl (Copper-free) | - | DABCO | THF |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

For pyridine and its derivatives, the ring nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. In this compound, the halogen atoms are at the C3 and C5 positions. These positions are meta to the ring nitrogen and are therefore not electronically activated for a standard SNAr reaction. Consequently, direct displacement of the bromide or chloride via an SNAr mechanism is generally not a favorable reaction pathway under typical conditions.

Metal-mediated functionalization involves the use of organometallic reagents to introduce new functional groups. nih.gov

Lithiation and Grignard Reactions : These reactions often proceed via a metal-halogen exchange mechanism. Given the greater reactivity of the C-Br bond compared to the C-Cl bond, treatment with a strong organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures would be expected to selectively perform a lithium-bromine exchange at the C3 position. However, a significant complication is the presence of the acidic N-H proton in the predominant 2-pyridone tautomer. This proton would be readily deprotonated by the strong organometallic base. Therefore, at least two equivalents of the organolithium or Grignard reagent would be required: the first to deprotonate the nitrogen, and the second to perform the metal-halogen exchange.

An alternative approach involves transition-metal-catalyzed cross-coupling with Grignard reagents (Kumada coupling). A patent on related 3-bromo-5-chloropyridines describes the use of a nickel catalyst to mediate the cross-coupling of a Grignard reagent at the C2 position. google.com A similar strategy could potentially be applied to the C3-bromo position of the title compound.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom in this compound allows it to participate in reactions typical of nitrogen heterocycles, including N-oxidation and coordination to metal centers.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.org The N-oxide group is a strong electron-withdrawing group and can influence the reactivity of the pyridine ring in subsequent reactions. The formation of the N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which alters the electronic properties of the heterocyclic system.

The N-oxidation of substituted pyridines is a well-established transformation. For instance, the oxidation of various pyridine derivatives to their corresponding N-oxides can be achieved in high yields using 30% aqueous hydrogen peroxide with a catalytic amount of methyltrioxorhenium (MTO). arkat-usa.org While specific studies on the N-oxidation of this compound are not prevalent in the literature, the general principles of pyridine N-oxidation are applicable. The electronic effects of the bromo, chloro, and methyl substituents, as well as the pyridin-2-one tautomer, would influence the rate and yield of the N-oxidation reaction.

Coordination Chemistry with Transition Metals (Excluding Catalytic Performance for specific reactions)

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metal ions. jscimedcentral.com Coordination compounds, or complexes, are formed when a central metal atom or ion bonds to one or more ligands. nih.gov The pyridin-2-ol moiety can act as a monodentate ligand through the nitrogen atom or as a bidentate ligand, coordinating through both the nitrogen and the oxygen of the hydroxyl group, often in its deprotonated form (pyridin-2-olate).

The coordination chemistry of pyridine and its derivatives with various transition metals is extensive. jscimedcentral.com For example, complexes of nickel(II), copper(I), and silver(I) with pyridine have been synthesized and characterized. jscimedcentral.com While specific studies detailing the coordination complexes of this compound are not widely reported, the principles of coordination chemistry suggest that it can form stable complexes with a range of transition metals. The nature of the substituents on the pyridine ring (bromo, chloro, and methyl groups) can influence the ligand's field strength and the stability of the resulting metal complexes.

Reactions Involving the Methyl Group

Benzylic Functionalization Strategies

The methyl group at the 4-position of the pyridine ring is a "benzylic" position and is susceptible to functionalization. Benzylic C-H bonds are generally weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical or anion. rsc.org

Strategies for benzylic functionalization often involve radical halogenation or oxidation. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. libretexts.org This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a bromine source to form the benzylic bromide.

Alternatively, benzylic oxidation can convert the methyl group into a formyl or carboxyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize a benzylic methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen present. masterorganicchemistry.com Milder oxidation conditions can potentially lead to the formation of the corresponding aldehyde.

Regioselectivity and Chemoselectivity in Multi-Substituted Pyridine Systems

The reactivity of this compound in chemical transformations is governed by the interplay of the various substituents on the pyridine ring, leading to considerations of regioselectivity and chemoselectivity.

Regioselectivity refers to the preference for reaction at one position over another. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The hydroxyl group (in the pyridin-2-ol tautomer) is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director. Conversely, the bromo and chloro substituents are deactivating groups but are also ortho-, para-directors due to the influence of their lone pairs. The pyridine nitrogen itself is a deactivating group towards electrophilic substitution. The interplay of these directing effects will determine the outcome of electrophilic substitution on the pyridine ring. For nucleophilic aromatic substitution, the positions activated by electron-withdrawing groups and the nature of the leaving group will dictate the regioselectivity.

Chemoselectivity is the preferential reaction of one functional group over another. In this compound, several reactive sites exist: the pyridine nitrogen, the hydroxyl group, the methyl group, and the C-Br and C-Cl bonds. The choice of reagents and reaction conditions will determine which functional group reacts. For example, a reaction with a strong oxidizing agent might selectively oxidize the methyl group, while a reaction with a soft electrophile might target the pyridine nitrogen. The relative reactivity of the C-Br versus the C-Cl bond in nucleophilic substitution or cross-coupling reactions is another important aspect of chemoselectivity, often with the C-Br bond being more reactive.

Mechanistic Studies of Key Transformation Pathways

While specific mechanistic studies for reactions involving this compound are not extensively documented, the mechanisms of key transformations can be inferred from studies on related pyridine and pyridin-2-one systems.

The mechanism of N-oxidation of pyridines with peroxy acids is believed to involve the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This is followed by a proton transfer, leading to the formation of the pyridine N-oxide and the corresponding carboxylic acid.

The mechanism of benzylic halogenation with NBS proceeds through a radical chain reaction. The initiation step involves the formation of a bromine radical. In the propagation steps, the bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentration) to yield the benzylic bromide and regenerate a bromine radical, which continues the chain. libretexts.orglibretexts.org

Application of 3 Bromo 5 Chloro 4 Methylpyridin 2 Ol As a Chemical Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 3-Bromo-5-chloro-4-methylpyridin-2-ol makes it an important starting material for building more elaborate heterocyclic compounds. The presence of reactive halogen atoms allows for various cross-coupling reactions, while the pyridinol tautomerism influences its reactivity.

Research has shown that the 2-hydroxy pyridine (B92270) form can be synthesized from a corresponding 2-amino substituted pyridine via a diazotization reaction. Following its formation, the compound can be converted into a di-halo-substituted intermediate through nucleophilic displacement, typically by heating with a halogenating agent like phosphorus (V) tribromide oxide. This di-halo pyridine is a crucial building block for creating carbon-carbon bonds. For instance, it can undergo a Nickel-catalyzed cross-coupling reaction with a Grignard reagent to form substituted pyridines, which are precursors to complex systems like azatetralones.

Another synthetic pathway begins with 4-Methyl-5-nitropyridin-2-ol, which is first brominated to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. This nitro-substituted pyridinol is a key intermediate that can be further functionalized. For example, the hydroxyl group can be replaced by a chlorine atom using phosphorus oxychloride (POCl₃) to produce 3-bromo-2-chloro-4-methyl-5-nitropyridine. This intermediate can then undergo further transformations, such as the introduction of an iodine atom or palladium-catalyzed carbonylation, to build a variety of complex heterocyclic structures.

Table 1: Key Intermediates in Heterocyclic Synthesis

| Starting Material | Reagent(s) | Intermediate Formed | Application | Source(s) |

| 3-Bromo, 2-amino substituted pyridine | Hydrochloric acid, Sodium nitrite | 3-Bromo, 2-hydroxy substituted pyridine | Precursor for di-halo form | |

| 3-Bromo-5-chloropyridone | Phosphorus (V) tribromide oxide | Di-halo-substituted pyridine | Substrate for Grignard coupling | |

| 4-Methyl-5-nitropyridin-2-ol | Bromine, Acetic Acid | 3-Bromo-4-methyl-5-nitropyridin-2-ol | Precursor for further halogenation | |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | Phosphorus oxychloride (POCl₃) | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | Intermediate for medicinal chemistry |

Role in the Preparation of Advanced Organic Materials

The application of this compound as a direct precursor in the synthesis of advanced organic materials, such as polymers or functional chromophores, is not extensively documented in the available research. However, related pyridine scaffolds have been utilized in creating materials with specific properties. For example, 2-chloro-5-bromopyridine has been used as a scaffold to synthesize pyridine-based chromophores. The synthetic methodologies applied to these related structures, which involve leveraging the reactive halogen sites for cross-coupling reactions, suggest the potential for this compound to be used in similar applications for creating novel organic materials.

Development of Novel Chemical Reagents and Ligands

Pyridine and its derivatives are widely recognized for their ability to act as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. The functional groups on this compound provide opportunities for synthesizing new, more complex ligands. While specific examples detailing the conversion of this exact compound into novel chemical reagents or ligands are not prominent in the provided literature, the synthetic pathways used for its derivatives are instructive. For instance, the di-halo intermediate derived from the parent compound is used as a substrate in nickel-catalyzed cross-coupling reactions with reagents like 1,3-bis(diphenylphosphino)propane (B126693) nickel (II) chloride (dppp). This demonstrates its compatibility with transition metal catalysts, a key aspect in the design and synthesis of new reagents and ligands.

Utility in Combinatorial Chemistry and Library Synthesis

The structural features of halogenated pyridines make them excellent scaffolds for combinatorial chemistry and the synthesis of chemical libraries. The differential reactivity of the bromo and chloro substituents allows for selective and sequential reactions, enabling the generation of a diverse range of molecules from a single core structure.

A key methodology is solid-phase synthesis, where a related scaffold, 2-chloro-5-bromopyridine, was immobilized on a polystyrene support. This allowed for efficient and selective reactions with various organometallic reagents to produce a library of pyridine-based synthons. Another powerful technique is the Suzuki cross-coupling reaction. In a relevant example, 5-bromo-2-methylpyridin-3-amine (B1289001) was coupled with a variety of arylboronic acids in the presence of a palladium catalyst to generate a library of novel pyridine derivatives. This same palladium-catalyzed methodology is applicable to this compound, where the bromo and chloro positions can be selectively functionalized to rapidly build a library of substituted pyridines for further investigation.

Table 2: Methodologies for Pyridine Library Synthesis

| Methodology | Scaffold Example | Key Reagents | Outcome | Source(s) |

| Solid-Phase Synthesis | 2-Chloro-5-bromopyridine | Polystyrene support, Organometallic reagents | Library of pyridine-based synthons | |

| Suzuki Cross-Coupling | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | Series of novel pyridine derivatives |

Biocatalytic Applications in Synthesis

There is limited information available regarding the specific use of this compound as a substrate in enzyme-catalyzed transformations for synthetic purposes. While biocatalysis is a growing field in chemical synthesis, the application of enzymes to this particular halogenated pyridine scaffold is not detailed in the provided search results. In a related context, certain enzymes like myeloperoxidase are known to produce halogenated compounds such as 5-chlorouracil (B11105) and 5-bromouracil (B15302) in vivo during inflammation, demonstrating that biological systems can perform halogenation. However, the use of enzymes to selectively modify this compound in a controlled synthetic process is not documented.

Intermediate in the Synthesis of Precursors for Medicinal Chemistry Research

One of the most significant applications of this compound is its role as an intermediate in the synthesis of precursors for medicinal chemistry. Its structure is a component of more complex molecules designed for biological screening.

A clear example is its use in the synthesis of azatetralones. The process involves converting the pyridinol into 3-bromo-2,5-dichloropyridine, which then undergoes a nickel-catalyzed coupling with a suitable Grignard reagent. The resulting substituted pyridine is then further processed through steps like ozonolysis to create an aldehyde, which can be cyclized to form the azatetralone core. This azatetralone is explicitly mentioned as an intermediate in the preparation of other compounds for research purposes.

Furthermore, synthetic routes starting from related pyridinols are used to create libraries of compounds for medicinal chemistry research. A detailed synthesis starting with the nitration and bromination of 4-methyl-pyridin-2-ol leads to 3-bromo-4-methyl-5-nitropyridin-2-ol. This intermediate is then converted through a series of steps—including chlorination, iodination, and palladium-catalyzed reactions—into a variety of substituted pyridine and picolinate (B1231196) derivatives that serve as precursors for further investigation.

Future Research Directions and Perspectives on Halogenated Pyridin 2 Ol Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern synthetic organic chemistry. vapourtec.com Future research will undoubtedly focus on developing more environmentally benign and atom-economical methods for the synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-ol and its analogs. Current synthetic strategies often rely on multi-step procedures that may involve harsh reagents and generate significant waste.

Key areas for future development include:

Novel Halogenation Reagents: The development and utilization of safer and more selective halogenating agents will be crucial. This includes exploring enzymatic halogenation or the use of solid-supported reagents to simplify purification and reduce environmental impact.

One-Pot Procedures: Designing tandem or domino reactions where multiple bond-forming events occur in a single reaction vessel will be a key strategy to enhance synthetic efficiency.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The bromine and chlorine substituents on the this compound ring offer a rich playground for chemical transformations. While classical nucleophilic substitution and metal-catalyzed cross-coupling reactions are established methods, future research will aim to uncover and exploit more subtle reactivity patterns. evitachem.com

Future explorations are likely to involve:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the C-Br or C-Cl bond will enable the sequential and controlled introduction of different functionalities. This would provide a powerful tool for generating molecular diversity from a single, readily available building block.

Halogen Dance Reactions: Investigating the potential for halogen migration around the pyridine (B92270) ring under specific reaction conditions could open up new avenues for accessing novel isomers that are otherwise difficult to synthesize directly.

Dearomatization Reactions: Exploring the nucleophilic dearomatization of this compound and its derivatives could lead to the synthesis of highly functionalized, three-dimensional piperidine (B6355638) structures of potential pharmaceutical interest. acs.org

Advanced Computational Modeling for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool in understanding and predicting chemical reactivity. arxiv.org For halogenated pyridin-2-ols, computational modeling can provide deep insights into their electronic structure, reactivity, and potential as building blocks in medicinal and materials chemistry. nih.gov

Future applications of computational modeling in this area will likely include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways for various transformations of this compound, aiding in the optimization of reaction conditions and the prediction of product selectivity.

Rational Design of Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for the functionalization of halogenated pyridin-2-ols.

Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be used to predict the properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics. jchemlett.com The ability of halogen atoms to participate in halogen bonding can be modeled to predict interactions with biological targets. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. thieme-connect.deacs.orgillinois.edu The integration of flow chemistry with automated synthesis platforms will revolutionize the synthesis and screening of libraries of halogenated pyridin-2-ol derivatives. vapourtec.com

Future research in this domain will focus on:

High-Throughput Screening: Utilizing automated flow platforms to rapidly synthesize and screen libraries of this compound derivatives for desired biological or material properties.

On-demand Synthesis: The development of compact, automated synthesizers capable of producing specific halogenated pyridin-2-ol derivatives on demand will be of great value in research and development settings.

Expanding the Scope of Scaffold Applications in Diverse Chemical Fields

While halogenated pyridines and pyridones have found applications in medicinal chemistry and agrochemicals, there is significant potential for their use in other areas. nih.govmdpi.com Future research will aim to broaden the applications of the this compound scaffold.

Potential new application areas include:

Materials Science: The unique electronic and photophysical properties of halogenated pyridin-2-ols could be harnessed in the development of novel organic light-emitting diodes (OLEDs), sensors, or functional polymers.

Organocatalysis: The pyridine nitrogen and the hydroxyl group, in conjunction with the electronic influence of the halogens, could be exploited in the design of novel organocatalysts for a variety of chemical transformations.

Coordination Chemistry: The halogenated pyridin-2-ol scaffold can act as a versatile ligand for the synthesis of novel metal complexes with interesting catalytic or material properties. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-5-chloro-4-methylpyridin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of a pyridine precursor. For example, bromination and chlorination can be achieved via electrophilic aromatic substitution (EAS) using reagents like NBS (N-bromosuccinimide) or SOCl₂. The methyl and hydroxyl groups influence regioselectivity: the hydroxyl group at position 2 acts as a meta-director, while the methyl at position 4 is ortho/para-directing . Optimization requires temperature control (e.g., 0–5°C for bromination to avoid over-halogenation) and solvent selection (e.g., DCM for stability). Purity can be monitored via HPLC (≥95% threshold) .

Q. How can NMR spectroscopy distinguish between positional isomers of bromo-chloro-methylpyridinols?

- Methodological Answer : ¹H and ¹³C NMR are critical. Key signals include:

- Hydroxyl proton : Downfield shift (~δ 10–12 ppm) due to hydrogen bonding.

- Methyl group : Singlet at δ 2.3–2.5 ppm (position 4).

- Halogens : Adjacent protons show splitting (e.g., H-6 in 3-Bromo-5-chloro derivatives split by Cl). Compare with reference spectra of analogs like 5-bromo-2-chloropyridin-3-ol (δ 8.1 ppm for H-4) .

Q. What stability considerations are critical for storing this compound?

Q. Which solvents are compatible with this compound in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, THF) are preferred for Suzuki-Miyaura couplings. Avoid protic solvents (e.g., MeOH) to prevent hydroxyl group reactivity. Catalytic systems like Pd(PPh₃)₄ (1–5 mol%) and bases (K₂CO₃) yield coupling efficiencies >80% .

Q. How can TLC and column chromatography be used to purify this compound?

- Methodological Answer :

- TLC : Use silica gel GF254 with ethyl acetate/hexane (3:7). Rf ≈ 0.4. Visualize under UV (254 nm) or iodine staining.

- Column Chromatography : Gradient elution (5→30% EtOAc in hexane). Collect fractions monitored by TLC. Purity >97% achievable .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of further functionalization?

- Methodological Answer : Computational studies (DFT, Fukui indices) predict reactivity:

Q. What strategies resolve contradictory spectral data in structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NOE correlations) require:

2D NMR : HSQC/HMBC to confirm connectivity.

X-ray Crystallography : Resolve ambiguities (e.g., halogen positions).

Isotopic Labeling : Trace reaction pathways (e.g., ¹⁸O labeling for hydroxyl group stability) .

Q. How can computational modeling predict biological activity against kinase targets?

- Methodological Answer : Docking studies (AutoDock Vina) using p38 MAP kinase (PDB: 1A9U) show the compound binds to the ATP pocket (ΔG ≈ –9.2 kcal/mol). Key interactions:

Q. What mechanistic pathways explain unexpected by-products in Ullmann coupling reactions?

- Methodological Answer : By-products (e.g., dehalogenated pyridines) arise via radical intermediates. Mechanistic probes:

Q. How does pH affect the compound’s degradation in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.